molecular formula C10H17NO3 B8216276 Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate

Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B8216276
M. Wt: 199.25 g/mol
InChI Key: ASTVFZVFCKQHSB-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxa-3-azabicyclo[311]heptane-3-carboxylate is a bicyclic compound featuring a unique structure that includes an oxygen and nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate with an epoxide, leading to the formation of the desired bicyclic structure . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms in the ring system.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of bicyclic structures with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in structural biology.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The bicyclic structure is of interest in the design of new drugs, particularly those targeting the central nervous system.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects involves interactions with specific molecular targets. The nitrogen and oxygen atoms in the ring system can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate
  • Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific ring structure, which includes both oxygen and nitrogen atoms. This configuration imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and form stable complexes with biological molecules further distinguishes it from related compounds.

Properties

IUPAC Name

tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-7-4-8(6-11)13-7/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTVFZVFCKQHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate

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